2,5-Dichloro-3-methylthiophene
Description
Historical Context and Significance of Thiophene (B33073) Derivatives in Organic Chemistry
The story of thiophene began in 1882 when Victor Meyer discovered it as a contaminant in benzene (B151609) derived from coal tar. nih.govderpharmachemica.comslideshare.net Initially, it was observed that isatin (B1672199) produces a blue dye when mixed with sulfuric acid and crude benzene, a reaction that failed with purified benzene, leading to the isolation of thiophene. nih.govderpharmachemica.com Thiophene and its derivatives are stable, aromatic compounds that share similarities with benzene compounds in properties like boiling point. derpharmachemica.com
Thiophenes are versatile building blocks in organic synthesis due to their unique electronic properties and reactivity. numberanalytics.comnumberanalytics.com They undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling, making them valuable precursors for complex molecules. numberanalytics.com This has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com In medicinal chemistry, the thiophene nucleus is a significant pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including as antihistamines, antipsychotics, antibiotics, and anti-inflammatory agents. numberanalytics.comnumberanalytics.comnih.gov
Rationale for Investigating 2,5-Dichloro-3-methylthiophene
The specific substitution pattern of this compound, featuring two chlorine atoms at the 2 and 5 positions and a methyl group at the 3 position, imparts distinct chemical properties that make it a compound of interest for several reasons:
Versatile Chemical Intermediate: The presence of reactive chlorine atoms allows for a variety of substitution reactions, making it a valuable precursor for synthesizing more complex functionalized thiophenes. chemimpex.comsmolecule.com This versatility is crucial in creating diverse molecular architectures for various applications.
Building Block for Advanced Materials: Its structure is conducive to the synthesis of specialty polymers and materials. chemimpex.com The electronic properties endowed by the thiophene ring and its substituents make it a candidate for developing conductive polymers and dyes. chemimpex.com Specifically, its linear substitution pattern is advantageous for creating linear conjugated polymers with minimal structural defects. smolecule.com
Pharmaceutical and Agrochemical Synthesis: As a substituted thiophene, it serves as a key intermediate in the development of new pharmaceuticals and agrochemicals. chemimpex.com It is a precursor in the synthesis of biologically active compounds, including fungicides and herbicides that are vital for crop protection. chemimpex.com
Scope and Objectives of Research on this compound
Current research on this compound is multifaceted, with objectives spanning several key areas of chemical science:
Synthetic Methodology Development: A primary objective is to devise efficient and selective synthetic routes to and from this compound. For instance, it can be synthesized by the chlorination of 3-methylthiophene (B123197). journals.co.za Research also focuses on its use in subsequent reactions, such as the synthesis of 3-chloromethyl-2,5-dichloro-4-methylthiophene through reaction with paraformaldehyde and zinc chloride. prepchem.com
Materials Science Exploration: Researchers are investigating its potential in creating novel organic electronic materials. chemimpex.comsmolecule.com The goal is to synthesize and characterize polymers derived from this compound to assess their conductivity, thermal stability, and other properties relevant to applications in organic electronics and photovoltaics. numberanalytics.comchemimpex.com
Medicinal Chemistry Applications: The compound is explored as a scaffold for designing and synthesizing new drug candidates. nih.govchemimpex.com The objective is to create derivatives with specific biological activities, leveraging the known therapeutic potential of the thiophene ring system. numberanalytics.comnih.gov
Agrochemical Innovation: Research aims to utilize this compound as a starting material for new and more effective herbicides and fungicides. chemimpex.comgoogle.com The goal is to develop crop protection agents that are efficient and have favorable environmental profiles.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄Cl₂S |
| Molecular Weight | 167.05 g/mol |
| Appearance | Light orange to yellow to green clear liquid |
| Boiling Point | 185 °C |
| Density | 1.37 g/cm³ |
| Refractive Index | n20D 1.55 |
| CAS Number | 17249-90-0 |
(Data sourced from reference chemimpex.com)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWSFDLUTRHPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296448 | |
| Record name | 2,5-Dichloro-3-methylthiophene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20296448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-90-0 | |
| Record name | 17249-90-0 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,5-Dichloro-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloro-3-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways of 2,5 Dichloro 3 Methylthiophene
Precursors and Starting Materials for 2,5-Dichloro-3-methylthiophene Synthesis
The principal precursor for the synthesis of this compound is 3-methylthiophene (B123197). wikipedia.org This organosulfur compound is a flammable, colorless liquid that can be produced through the sulfidation of 2-methylsuccinate or by the vapor-phase dehydrogenation of appropriate precursors. wikipedia.org
The direct halogenation of 3-methylthiophene is the most common approach to introduce chlorine atoms onto the thiophene (B33073) ring. The electron-donating methyl group directs electrophilic substitution to the adjacent C2 and C5 positions, making the formation of this compound favorable.
One of the primary methods for the synthesis of this compound involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. researchgate.netacs.org This reaction is typically carried out by treating 3-methylthiophene with sulfuryl chloride, often in a suitable solvent. The reaction proceeds via electrophilic aromatic substitution, where the sulfuryl chloride acts as a source of electrophilic chlorine. The reaction is generally effective, but control of the stoichiometry is important to achieve the desired dichlorinated product and minimize the formation of mono- and trichlorinated byproducts.
An alternative and often more controlled method for the chlorination of 3-methylthiophene utilizes tert-butyl hypochlorite (B82951) (t-BuOCl) in the presence of an alcohol. journals.co.za This method has been shown to be effective for the selective chlorination of reactive aromatic substrates. The reaction can be modulated to produce either 2-chloro-3-methylthiophene (B80250) or this compound by controlling the molar equivalents of t-BuOCl. journals.co.za
For the synthesis of this compound, 3-methylthiophene is dissolved in a mixture of a solvent like 1,2-dichloroethane (B1671644) (DCE) and an alcohol, such as propan-2-ol. journals.co.za The solution is cooled, and two aliquots of t-BuOCl are added. journals.co.za The presence of the alcohol is crucial for the reaction to proceed at a reasonable rate. journals.co.za
While direct chlorination of 3-methylthiophene is the most straightforward route, other synthetic strategies can be envisioned, although they are less commonly employed for this specific compound. These could potentially involve the cyclization of appropriately substituted acyclic precursors or the modification of other substituted thiophenes. For instance, synthetic routes to halogenated 2-thiophenecarboxylic acid derivatives have been developed from commercially available thiophene raw materials, which could theoretically be adapted. beilstein-journals.orgresearchgate.net However, for the direct synthesis of this compound, the halogenation of 3-methylthiophene remains the most practical and widely used method.
Synthesis from 3-Methylthiophene through Halogenation
Mechanistic Investigations of Chlorination Reactions Leading to this compound
The mechanism of chlorination of 3-methylthiophene with tert-butyl hypochlorite in the presence of alcohols has been investigated. journals.co.za The rate of the reaction is significantly influenced by the structure of the added alcohol. The reaction is slow in the absence of alcohol and only slightly faster in the presence of tert-butyl alcohol, likely due to an increase in polarity. journals.co.za However, with primary and secondary alcohols like methanol (B129727), 1-propanol (B7761284), and 2-propanol, the reaction is considerably faster. journals.co.za The rate decreases in the order of methanol > 1-propanol > 2-propanol. journals.co.za The linear nature of the reaction rate plots suggests that the rate is independent of the concentration of both the substrate and t-BuOCl, indicating a complex mechanism that may involve the alcohol in the rate-determining step. journals.co.za Mechanistic proposals suggest that the alcohol plays a more direct role than simply acting as a polar solvent. journals.co.za
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound. Key parameters that can be adjusted include the choice of chlorinating agent, the stoichiometry of the reactants, reaction temperature, solvent, and the use of catalysts or additives.
For the chlorination with tert-butyl hypochlorite, the molar ratio of the chlorinating agent to the substrate is a key factor in determining the final product. The use of approximately 2.4 molar equivalents of t-BuOCl relative to 3-methylthiophene has been shown to favor the formation of the dichlorinated product. journals.co.za Temperature control is also important; initiating the reaction at a low temperature (e.g., -12°C) and then allowing it to warm to room temperature can help to control the reaction rate and improve selectivity. journals.co.za
In industrial settings, the development of continuous-flow processes could offer advantages in terms of safety, scalability, and control over reaction parameters, potentially leading to higher yields and purities. While specific optimization studies for this compound are not extensively detailed in the provided context, the principles of optimizing similar electrophilic aromatic substitution reactions would apply. This includes careful control of reagent addition, temperature, and reaction time to minimize the formation of over-chlorinated or isomeric byproducts.
Table of Reaction Conditions for the Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| 3-Methylthiophene | Sulfuryl Chloride | Not specified | Not specified | Not specified | researchgate.net |
| 3-Methylthiophene | tert-Butyl Hypochlorite (2.4 equiv.) | 1,2-Dichloroethane / Propan-2-ol | -12°C to room temp. | High | journals.co.za |
Scale-Up Considerations for Industrial and Preparative Synthesis
The primary route for synthesizing this compound involves the direct chlorination of 3-methylthiophene. While effective at a lab scale, scaling up this reaction presents several challenges that must be addressed for safe and efficient industrial production.
Choice of Chlorinating Agent: Several chlorinating agents can be used for the synthesis, including sulfuryl chloride, chlorine gas, and N-chlorosuccinimide (NCS). google.com For industrial applications, sulfuryl chloride and chlorine gas are often preferred due to their lower cost and higher reactivity. google.com However, the use of highly reactive and hazardous materials like chlorine gas necessitates specialized equipment and stringent safety protocols to handle potential risks.
Reaction Conditions and Process Control:
Solvent Selection: The choice of solvent is critical in large-scale reactions. While some lab-scale procedures may be performed without a solvent, industrial processes often require a solvent to facilitate heat transfer, control reaction rates, and simplify product isolation. google.comcatsci.com However, the use of large volumes of solvents increases costs associated with purchase, recycling, and waste disposal. catsci.com Environmental regulations also restrict the use of certain solvents, such as many chlorinated hydrocarbons, at an industrial scale. catsci.com
Temperature Control: The chlorination of thiophenes is an exothermic reaction, meaning it releases a significant amount of heat. catsci.com On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. catsci.com Inadequate temperature control can lead to a "runaway reaction," posing a significant safety hazard. catsci.com Therefore, robust cooling systems and careful monitoring of the reaction temperature are paramount. The reaction temperature is typically maintained between 0°C and 150°C. google.com
Reaction Time: The reaction time can vary from 0.1 to 24 hours, depending on the specific conditions and scale of the reaction. google.com Optimizing the reaction time is essential for maximizing throughput and minimizing energy consumption in an industrial setting.
Purification of the Final Product:
The purity of this compound is crucial for its subsequent use in the synthesis of pharmaceuticals and other high-value products. Impurities can lead to side reactions and lower yields in downstream processes. google.com
Distillation: Distillation under reduced pressure is a common method for purifying liquid thiophenes on a large scale. google.comprepchem.com This technique separates the desired product from less volatile impurities.
Crystallization: For solid thiophenes or to remove specific impurities, crystallization can be an effective purification method. This involves dissolving the crude product in a suitable solvent and cooling the solution to induce the formation of pure crystals. google.com
Chromatography: While widely used in the laboratory, chromatographic purification is generally less practical for large-scale industrial production due to high costs and solvent consumption. google.com
Waste Management: The synthesis of this compound generates waste streams that must be managed responsibly. This includes byproducts from the chlorination reaction and used solvents. Developing an effective waste treatment and disposal plan is a critical aspect of sustainable industrial-scale production.
A summary of key parameters for scaling up the synthesis of this compound is provided in the table below.
| Parameter | Laboratory Scale Considerations | Industrial Scale-Up Challenges & Strategies |
| Starting Material | Small quantities of 3-methylthiophene readily available from suppliers. | Sourcing large, consistent, and cost-effective quantities of 3-methylthiophene is critical. |
| Chlorinating Agent | N-chlorosuccinimide (NCS), sulfuryl chloride, or chlorine gas can be used. | Sulfuryl chloride or chlorine gas are preferred for cost-effectiveness, but require specialized handling and safety protocols. google.com |
| Solvent | A variety of solvents can be used, or the reaction can be run neat. | Solvent choice is critical for heat management and product isolation. Environmental regulations and costs associated with solvent recovery and disposal must be considered. catsci.com |
| Temperature Control | Easily managed with standard laboratory equipment (e.g., ice baths). | Exothermic nature of the reaction requires robust cooling systems and careful monitoring to prevent runaway reactions. catsci.com |
| Purification | Chromatography, distillation, or crystallization. | Distillation under reduced pressure is the most common and economically viable method for large-scale purification. google.comprepchem.com |
| Waste Disposal | Small volumes of waste are easily managed. | Significant volumes of acidic and chlorinated waste require a comprehensive and compliant disposal plan. |
By carefully addressing these scale-up considerations, it is possible to develop a safe, efficient, and economically viable industrial process for the production of this compound, ensuring its continued availability for various important applications.
Advanced Reactivity and Derivatization of 2,5 Dichloro 3 Methylthiophene
Electrophilic Aromatic Substitution Reactions of 2,5-Dichloro-3-methylthiophene
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of thiophenes, the reaction generally proceeds with high regioselectivity for the 2- and 5-positions. stackexchange.com However, in this compound, these positions are blocked by chlorine atoms. This directs electrophilic attack to the remaining unsubstituted carbon atom at the 4-position.
Acylation Reactions, e.g., Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.compressbooks.pub This reaction proceeds via the formation of a highly reactive acylium ion electrophile. youtube.com For this compound, acylation is expected to occur at the C4 position. The general mechanism involves the attack of the thiophene (B33073) ring on the acylium ion, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. stackexchange.com
| Acylating Agent | Catalyst | Product | Reference |
| Acetyl chloride | AlCl₃ | 4-Acetyl-2,5-dichloro-3-methylthiophene | researchgate.net |
| Propionyl chloride | AlCl₃ | 2,5-Dichloro-3-methyl-4-propionylthiophene |
Nitration and Sulfonation Studies
Nitration and sulfonation are other important electrophilic aromatic substitution reactions that introduce a nitro (—NO₂) or a sulfonic acid (—SO₃H) group, respectively, onto an aromatic ring. masterorganicchemistry.comlibretexts.orglibretexts.org
Nitration: This reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org For this compound, nitration would yield 2,5-dichloro-3-methyl-4-nitrothiophene.
Sulfonation: This reaction is commonly performed using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). masterorganicchemistry.comlibretexts.org The electrophile in this case is believed to be protonated sulfur trioxide or SO₃ itself. masterorganicchemistry.com The sulfonation of this compound would result in the formation of this compound-4-sulfonic acid. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with dilute aqueous acid. libretexts.orgyoutube.com
Nucleophilic Substitution Reactions on the Halogenated Thiophene Ring
The chlorine atoms in this compound are generally unreactive towards traditional nucleophilic aromatic substitution (SₙAr) reactions. This is due to the electron-rich nature of the thiophene ring, which repels incoming nucleophiles. However, under specific conditions, such as the presence of strong electron-withdrawing groups on the ring or the use of very strong nucleophiles, substitution can be induced. These reactions typically proceed through a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism, where the halide acts as a leaving group. ksu.edu.saspcmc.ac.in The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate, while an Sₙ2 reaction rate depends on the concentrations of both the substrate and the nucleophile. spcmc.ac.in
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The halogen atoms on this compound make it an excellent substrate for these transformations.
Palladium-Catalyzed Reactions
Palladium catalysts are particularly effective in promoting cross-coupling reactions of halogenated heteroarenes. nih.gov
Palladium-catalyzed direct C-H arylation and heteroarylation have emerged as powerful and environmentally friendly methods for forming C-C bonds, as they avoid the pre-functionalization of one of the coupling partners. rsc.orgunipi.it In these reactions, a C-H bond on one aromatic or heteroaromatic ring is directly coupled with a C-X (where X is a halide) bond on another.
For this compound, direct arylation or heteroarylation can be envisioned to occur at the C4 position. However, a more common and strategic approach involves using the chloro-substituents as the reactive handles. For instance, sequential palladium-catalyzed direct diheteroarylation has been successfully applied to 2,5-dibromothiophene (B18171) derivatives to synthesize both symmetrical and non-symmetrical 2,5-diheteroarylated thiophenes. beilstein-journals.orgresearchgate.net A similar strategy could be applied to this compound, potentially allowing for the stepwise introduction of different aryl or heteroaryl groups at the 2 and 5 positions. This approach often utilizes a palladium catalyst in the presence of a base, such as potassium acetate (B1210297) (KOAc), in a solvent like dimethylacetamide (DMA). beilstein-journals.orgresearchgate.net
| Heteroarene Coupling Partner | Catalyst System | Potential Product | Reference |
| Thiazole | PdCl(C₃H₅)(dppb) / KOAc | 2,5-Di(thiazolyl)-3-methylthiophene | beilstein-journals.orgresearchgate.net |
| Furan | Pd(OAc)₂ / KOAc | 2,5-Di(furyl)-3-methylthiophene | beilstein-journals.org |
| Pyrrole | PdCl(C₃H₅)(dppb) / KOAc | 2,5-Di(pyrrolyl)-3-methylthiophene | beilstein-journals.org |
Suzuki, Stille, and Negishi Coupling Reactions
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. For this compound and its derivatives, Suzuki, Stille, and Negishi reactions provide pathways to introduce a wide range of substituents onto the thiophene core.
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. youtube.comresearchgate.net In the context of this compound derivatives, this reaction has been employed to synthesize aryl-substituted thiophenes. For instance, 2,5-dibromo-3-methylthiophene (B84023) has been reacted with various arylboronic acids in the presence of a palladium catalyst and a base like potassium phosphate (B84403) to yield 2,5-diaryl-3-methylthiophenes. nih.gov These reactions are often carried out in solvents like 1,4-dioxane (B91453) at elevated temperatures. nih.gov The efficiency and selectivity of the Suzuki coupling make it a valuable tool for creating complex thiophene-based structures. nih.gov
The Stille coupling utilizes an organotin reagent and a palladium catalyst. While specific examples with this compound are not extensively documented in readily available literature, the general principles of Stille coupling are applicable. The reaction would involve the coupling of an organostannane with the chlorinated thiophene, offering an alternative route to substituted thiophenes.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. youtube.com This method is particularly useful for creating carbon-carbon bonds and has been applied to the synthesis of poly(3-alkylthiophenes). cmu.edu The reaction of a dihalothiophene with an organozinc compound in the presence of a catalyst can lead to the formation of polymers or discrete coupled products.
A comparative study on the synthesis of 2-bromo-2'-phenyl-5,5'-bithiophene found that the Suzuki reaction gave a higher yield compared to the Negishi reaction. researchgate.net The choice of coupling reaction often depends on the desired product, the functional group tolerance, and the availability of starting materials.
Below is a table summarizing the key features of these coupling reactions as they apply to thiophene derivatives.
| Reaction | Nucleophile | Catalyst | Key Features |
| Suzuki | Organoboron (e.g., boronic acids) | Palladium | High functional group tolerance; mild reaction conditions. youtube.comresearchgate.net |
| Stille | Organotin (stannanes) | Palladium | Tolerant of a wide range of functional groups. |
| Negishi | Organozinc | Nickel or Palladium | High reactivity and selectivity. youtube.com |
Nickel-Catalyzed Coupling Polymerization of Halothiophenes
Nickel-catalyzed coupling reactions are particularly significant for the polymerization of halothiophenes, including this compound, to produce polythiophenes. scispace.com These polymers are of great interest due to their conducting properties and potential applications in organic electronics.
The polymerization of 3-substituted-2,5-dihalothiophenes can be achieved through various nickel-catalyzed methods. One common approach is the Grignard Metathesis (GRIM) method, which involves the treatment of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent to form a magnesium-halogen exchange intermediate, which is then polymerized using a nickel catalyst like Ni(dppp)Cl₂. cmu.eduresearchgate.net This method allows for the synthesis of regioregular poly(3-alkylthiophenes), where the alkyl side chains are arranged in a head-to-tail (HT) fashion. cmu.eduresearchgate.net
The regioregularity of the polymer chain is crucial as it significantly influences the material's electronic and optical properties. cmu.edursc.org Irregularly substituted polythiophenes, with a mix of head-to-head (HH) and tail-to-tail (TT) couplings, tend to have twisted backbones, which disrupts conjugation and leads to a larger bandgap. cmu.edu In contrast, regioregular HT-poly(3-alkylthiophenes) can adopt a more planar conformation, resulting in enhanced conjugation and improved conductivity. cmu.edu
Another method for nickel-catalyzed polymerization involves the direct reduction of dihalothiophenes. For instance, the polymerization of 3-phenyl-2,5-dichlorothiophene has been achieved using a nickel catalyst. acs.org The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by the reaction conditions.
The table below outlines different methods for the synthesis of regioregular poly(3-alkylthiophenes).
| Method | Monomer | Catalyst/Reagent | Key Outcome |
| GRIM | 2,5-Dibromo-3-alkylthiophene | Grignard reagent, Ni(dppp)Cl₂ | High HT regioregularity (>95%). researchgate.net |
| Rieke Zinc | 2,5-Dibromo-3-alkylthiophene | Rieke Zinc, Ni(dppe)Cl₂ | Regioregular polymer. acs.org |
| Oxidative Coupling | 3-Alkylthiophene | FeCl₃ | Can achieve high HT content under optimized conditions. epa.gov |
Functionalization of the Methyl Group in this compound
The methyl group at the 3-position of this compound offers another site for chemical modification, allowing for the introduction of various functional groups. This functionalization can be used to further elaborate the molecular structure and tune the properties of the resulting compounds.
One common reaction is chloromethylation. The treatment of this compound with paraformaldehyde and hydrogen chloride in the presence of a Lewis acid like zinc chloride can introduce a chloromethyl group, yielding 3-chloromethyl-2,5-dichloro-4-methylthiophene. prepchem.com This chloromethyl group is a reactive handle that can undergo nucleophilic substitution reactions to introduce a variety of other functionalities.
The methyl group can also be a site for other transformations, such as oxidation or further halogenation, although specific examples for this compound are less common in the literature. However, general methods for the functionalization of methyl groups on aromatic rings can be applied. For instance, palladium-catalyzed C-H activation has been used for the deuteration of methyl groups on thiophene carboxylic acids, indicating the potential for similar transformations on this compound. rsc.org
| Reaction | Reagents | Product |
| Chloromethylation | Paraformaldehyde, HCl, ZnCl₂ | 3-Chloromethyl-2,5-dichloro-4-methylthiophene prepchem.com |
Ring-Opening Reactions of Thiophene Derivatives
While thiophenes are generally stable aromatic compounds, their rings can be opened under specific conditions, leading to the formation of acyclic sulfur-containing molecules. These ring-opening reactions can be a useful synthetic strategy for accessing compounds that are not easily prepared by other means.
One method for the ring-opening of thiophene derivatives involves treatment with strong bases like organolithium reagents. For example, the reaction of a substituted dithienothiophene with an aryllithium reagent at low temperatures can lead to the cleavage of a thiophene ring, resulting in the formation of a bithiophene derivative with a thioether linkage. beilstein-journals.orgnih.gov The efficiency of this ring-opening reaction can be influenced by the nature of the substituents on the thiophene and the aryllithium reagent. beilstein-journals.org
While specific examples of ring-opening reactions for this compound are not prevalent in the reviewed literature, the general principles suggest that it could undergo similar transformations. The presence of the electron-withdrawing chlorine atoms might influence the reactivity of the thiophene ring towards nucleophilic attack, potentially facilitating ring-opening under appropriate conditions.
Applications of 2,5 Dichloro 3 Methylthiophene in Advanced Materials Science
Precursor for Conducting Polymers and Oligomers
2,5-Dichloro-3-methylthiophene serves as a key monomer for the synthesis of conducting polymers, specifically polythiophenes. The chlorine atoms at the 2 and 5 positions are reactive sites that facilitate polymerization through various cross-coupling reactions, while the 3-methyl group influences the polymer's solubility, processability, and electronic properties.
Polythiophenes and their Derivatives
Polythiophenes (PTs) are a major class of conducting polymers known for their excellent environmental and thermal stability. cmu.edu They are utilized in a wide array of applications, including as electrical conductors, in polymer LEDs, and for antistatic coatings. cmu.eduwikipedia.org The polymerization of 2,5-dihalothiophene monomers is a common method for creating the polythiophene backbone. cmu.edu
Dehalogenation polycondensation using nickel catalysts (Yamamoto-type coupling) or other metal-catalyzed cross-coupling reactions (Kumada-type, Stille-type, Suzuki-type) are effective methods for polymerizing monomers like this compound. cmu.eduacs.org For instance, the polymerization of 2,5-dichlorothiophene (B70043), a related monomer, using a nickel catalyst can yield polythiophene, although it is noted to be a less active monomer compared to its brominated or iodinated counterparts, leading to lower yields. cmu.edu The resulting poly(3-methylthiophene) from this monomer would have its rings linked at the 2- and 5-positions, creating a conjugated backbone essential for electrical conductivity. wikipedia.org
The regioregularity of the polymer chain—the specific arrangement of the repeating monomer units—significantly impacts the material's properties. A high degree of head-to-tail (HT) coupling in poly(3-alkylthiophene)s leads to a more planar backbone, enhanced π-π stacking, and consequently, higher electrical conductivity. wikipedia.org For example, a regioregular copolymer of 3-methylthiophene (B123197) and 3-butylthiophene (B39377) exhibited a conductivity of 140 S/cm, significantly higher than a regiorandom equivalent (50 S/cm). wikipedia.org
Below is a table summarizing polymerization methods for thiophene (B33073) derivatives.
| Polymerization Method | Monomer Type | Catalyst/Reagent | Typical Regioregularity | Reference |
| Yamamoto Coupling | 2,5-Dihalothiophenes | Ni(0) complexes | Moderate to High | cmu.edu |
| Kumada Coupling | 2-Bromo-5-(bromomagnesio)-3-alkylthiophene | Ni(dppp)Cl₂ | ~100% HT | cmu.edu |
| Rieke Method | 2,5-Dibromo-3-alkylthiophene | Rieke Zinc (Zn*) | High | wikipedia.org |
| Electrochemical Polymerization | 3-Methylthiophene | Applied Potential | Variable | wikipedia.org |
Copolymerization Strategies with this compound Analogues
Copolymerization is a powerful strategy to fine-tune the properties of conducting polymers. By incorporating different monomer units into the polymer chain, researchers can modify characteristics such as solubility, bandgap, and conductivity. chemicalbook.comchemicalbook.com Copolymerizing 3-methylthiophene with other functionalized thiophenes or different heterocyclic monomers can produce materials with tailored properties for specific applications. cdnsciencepub.com
For example, copolymerization of a pyrrole-substituted metal complex with 3-methylthiophene has been used to create stable, electronically conducting films where the properties can be systematically varied by altering the monomer ratio in the polymerization solution. cdnsciencepub.com This approach allows for the creation of materials that combine the high conductivity of poly(3-methylthiophene) with the specific electrochemical or optical functionalities of the comonomer. chemicalbook.comcdnsciencepub.com
Integration into Electronic and Optoelectronic Materials
The semiconducting nature of polymers derived from this compound makes them suitable for integration into various electronic and optoelectronic devices. chemimpex.com The ability to tune their electronic properties through synthetic modification is a key advantage.
Organic Light-Emitting Diode (OLED) Materials
Polythiophene derivatives, including poly(3-methylthiophene), are explored for use in the emissive layer of Organic Light-Emitting Diodes (OLEDs). dur.ac.uk The electroluminescence of these materials allows them to emit light when an electric current is passed through them. The efficiency of ester-functionalized polythiophenes in OLEDs has been reported to be significantly better than that of irregular poly(3-octylthiophene). cmu.edu The specific color of the emitted light can be tuned by modifying the chemical structure of the polymer, which alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Derivatives of this compound can be synthesized to create more complex molecules for potential use in OLED materials. bldpharm.com
Organic Solar Cell (OPV) Materials
In the realm of organic photovoltaics (OPVs), or organic solar cells, thiophene-based polymers are widely used as the electron donor material in the photoactive layer. researchgate.net These polymers are blended with an electron acceptor material to form a bulk heterojunction, which is the heart of the solar cell where light is converted into electricity. google.com
Molecular Conductors and Semiconductors
Polythiophenes derived from monomers like this compound are intrinsically semiconductors. cmu.eduwikipedia.org Their electrical conductivity can be dramatically increased through a process called doping, where the polymer is oxidized or reduced. This process introduces mobile charge carriers (polarons and bipolarons) along the conjugated polymer backbone, allowing for the flow of electricity. wikipedia.org
The conductivity of polythiophene can be varied over a wide range, depending on the specific derivative and the doping level. For instance, conductivities for FeCl₃-doped ester-functionalized polythiophenes have been reported in the range of 0.1 to 0.0001 S/cm. cmu.edu This tunable conductivity makes them suitable for use as molecular conductors in various electronic components, such as the active material in organic field-effect transistors (OFETs) and as transparent conductive layers. dur.ac.ukbldpharm.com
Development of Specialty Polymers with Enhanced Thermal and Chemical Stability
This compound serves as a key monomer in the synthesis of poly(3-methylthiophene) (P3MT), a member of the polythiophene family of conducting polymers. These polymers are renowned for their inherent thermal and environmental stability. The polymerization process often involves a dehalogenation polycondensation reaction, where the chlorine atoms are removed, and the thiophene units are linked together. nih.gov The resulting P3MT polymer exhibits notable thermal and chemical resilience, making it suitable for applications where material robustness is paramount.
Research into the thermal properties of P3MT reveals its significant stability. Thermogravimetric analysis (TGA) is a standard technique used to assess the thermal degradation of polymers. Studies have shown that P3MT is thermally stable up to considerable temperatures. For instance, TGA thermograms of P3MT synthesized via oxidative coupling show that major degradation begins at temperatures above 300°C. researchgate.netresearchgate.net One study indicated two main degradation steps, the first between 352 K (79°C) and 495 K (222°C) with a weight loss of about 20%, and a more significant degradation starting from 495 K (222°C). researchgate.netresearchgate.net Another investigation of P3MT synthesized via electrochemical methods identified three stages of weight loss: solvent loss up to 175°C, loss of the dopant anion between 175°C and 340°C, and polymer degradation above 340°C. kpi.ua
The thermal stability of P3MT can be further enhanced by creating composites. For example, incorporating TiO2 nanoparticles into the P3MT matrix has been shown to significantly decrease the thermal degradation of the polymer in the range of 300–550 °C. researchgate.net Similarly, composites of P3MT with graphene have demonstrated higher thermal stability compared to the pure polymer. nih.govingentaconnect.com
Table 1: Thermal Stability of Poly(3-methylthiophene) (P3MT) and its Composites
| Material | Synthesis/Analysis Method | Key Thermal Degradation Stages | Reference |
| Poly(3-methylthiophene) (P3MT) | Oxidative coupling with TiCl4 | Stable up to 352 K (79°C). First major degradation from 352-495 K (79-222°C). | researchgate.netresearchgate.net |
| Poly(3-methylthiophene) (P3MT) | Electrochemical polymerization | Degradation of polymer backbone begins above 340°C. | kpi.ua |
| P3MT/TiO2 Nanocomposite | Chemical oxidative polymerization | Enhanced thermal stability in the 300–550 °C range compared to neat P3MTh. | researchgate.net |
| P3MT/Graphene Composite | In-situ chemical oxidative polymerization | Higher thermal stability than pure PMT. | nih.govingentaconnect.com |
| P3MT/CeY Zeolite Composite | Chemical oxidative polymerization | Enhanced thermostability due to the presence of the zeolite. |
In addition to thermal stability, the chemical resistance of polymers derived from this compound is a critical attribute. Polythiophenes, in general, are known for their good environmental stability. The methyl group in P3MT can enhance its hydrophobicity, contributing to its resistance to aqueous corrosive environments. mdpi.com For instance, nitrilic rubber, known for its high resistance to acids, has been used to create composites with P3MT. kpi.ua The chemical resistance of polymers is often evaluated by their ability to withstand exposure to various chemicals without significant degradation, such as cracking, swelling, or loss of mechanical strength. thermoscientific.comspecialchem.com While extensive quantitative data for P3MT's resistance to a wide array of chemicals is specific to application contexts, the inherent stability of the polythiophene backbone provides a foundation for its use in chemically demanding environments. dtic.mil
Role in the Synthesis of Dyes and Pigments
The thiophene ring system is a fundamental component in the design of various organic dyes and pigments, particularly those in the azo class. nih.govsapub.org Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic or heterocyclic rings. nih.gov The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic or heterocyclic amine, followed by a coupling reaction with an electron-rich species. unb.cascispace.com
While direct synthesis examples starting from this compound are not extensively detailed in readily available literature, the derivatization of the thiophene core is a well-established route to a vast array of colorants. sapub.orgchemsociety.org.ngresearchgate.net For example, aminothiophene derivatives, which can be synthesized from precursors like this compound through various chemical transformations, are common starting materials for azo dyes. nih.gov These aminothiophenes can be diazotized and then coupled with different aromatic compounds to produce a wide spectrum of colors, including yellows, reds, and blues. sapub.orgresearchgate.net
The color of the resulting dye is highly dependent on the electronic nature of the substituents on both the thiophene ring and the coupling component. The introduction of electron-withdrawing or electron-donating groups can modulate the energy levels of the molecule's frontier orbitals, thereby influencing the wavelength of maximum absorption (λmax) and, consequently, the observed color. researchgate.net For instance, the presence of nitro groups on the thiophene ring is known to produce bathochromic shifts, leading to deeper colors such as blues and greens. sapub.org
The solvatochromic behavior of these dyes, where the color changes with the polarity of the solvent, is also a significant property. researchgate.net This phenomenon is due to the differential stabilization of the ground and excited states of the dye molecule by the solvent.
Table 2: Examples of Azo Dyes Derived from Thiophene Scaffolds
| Dye Structure/Class | Coupling Component | Observed Colors/Properties | Reference |
| Thienylphenylmaleimide dyes | N-phenylmaleimide derivatives | Yellow, deep pink, brown, brownish purple shades. Good fastness properties on polyester. | chemsociety.org.ng |
| 4-Arylazo-3-methylthiophene dyes | Various anilines | Positive solvatochromism. Tinctorially strong. | researchgate.net |
| Azo dyes from 2-aminothiophenes | N,N-diethyl aniline, N,N-dicyanoethyl aniline, etc. | Wide range of colors from yellow to blue. | researchgate.net |
| Polymeric azo dyes | N-arylmaleimides | Various color shades with good depth and levelness on nylon and polyester. | sapub.org |
The versatility of thiophene chemistry allows for the creation of a diverse palette of dyes and pigments with tailored properties for various applications, including textile dyeing, printing, and high-tech areas like nonlinear optics. nih.govsapub.org The stability of the thiophene ring also contributes to the lightfastness and chemical resistance of the resulting colorants.
Role of 2,5 Dichloro 3 Methylthiophene in Pharmaceutical and Agrochemical Synthesis
Intermediate in Pharmaceutical Development
The thiophene (B33073) ring is a well-established scaffold in medicinal chemistry, found in numerous biologically active compounds. thieme-connect.debohrium.com Functionalized thiophenes like 2,5-Dichloro-3-methylthiophene are particularly useful as they provide a ready-made core structure that can be further modified to create novel drug candidates and intermediates. chemimpex.combldpharm.com
This compound serves as a precursor in the synthesis of various biologically active compounds. chemimpex.com The thiophene nucleus is a key component in many molecules designed to interact with biological systems. Research has shown that derivatives of substituted thiophenes are integral to developing new drugs targeting specific diseases. chemimpex.comnih.gov For instance, the general class of 3-functionalized thiophenes, to which this compound belongs, has found broad applications as precursors in the synthesis of pharmaceutical products. rsc.org
This compound is frequently used as a starting material to generate more complex drug intermediates. chemimpex.combldpharm.com For example, a related compound, 2,5-dichlorothiophene (B70043), is used in a multi-step process to produce 2,5-dichloro-3-cyanomethylthiophene, which is another chemical intermediate. google.com Similarly, this compound itself can be chemically modified, such as through chloromethylation, to yield derivatives like 3-chloromethyl-2,5-dichloro-4-methylthiophene, further expanding its utility in building complex molecules. prepchem.com The parent compound, 3-methylthiophene (B123197), is a known precursor to 3-methyl-2-thiophenecarboxylic acid, an important intermediate for various drugs and agrochemicals. google.com
While direct synthesis pathways for commercial drugs from this compound are not extensively documented in public literature, the utility of its structural analogues is well-established in drug discovery. These analogues, which feature substituted thiophene rings, are critical in synthesizing targeted therapeutic agents. For example, various dianilinopyrimidines, investigated as potent Epidermal Growth Factor Receptor (EGFR) inhibitors for anti-tumor applications, have been synthesized using a 2-aminothiophene derivative as a key building block. nih.gov Another example is the use of 2-amino-5-methylthiophene-3-carbonitrile (B129202) in the synthesis of Olanzapine, an atypical antipsychotic. nih.gov
| Thiophene Analogue/Precursor | Resulting Compound Class/Drug | Therapeutic Area | Source |
|---|---|---|---|
| 2-Amino-N-methylthiophene-3-carboxamide | Dianilinopyrimidine Derivatives | Oncology (EGFR Inhibitors) | nih.gov |
| 2-Amino-5-methylthiophene-3-carbonitrile | Olanzapine | Antipsychotic | nih.gov |
| 3-Methylthiophene | Thenyldiamine | Antihistamine | wikipedia.org |
Key Building Block in Agrochemical Formulations
In agricultural chemistry, this compound is a key intermediate for creating products that protect crops. chemimpex.com Its structure is leveraged to develop a range of agrochemicals, contributing to improved agricultural productivity. chemimpex.comnbinno.com The class of 3-substituted thiophenes is generally recognized for its role as a precursor to various agrochemical products. rsc.org
The compound is a valuable building block in the development of modern fungicides and herbicides. chemimpex.comnbinno.com Its chemical properties allow for its incorporation into molecules designed to control fungal diseases and unwanted weeds. chemimpex.com A significant area of research has been the design and synthesis of novel nicotinamide (B372718) derivatives containing a thiophene ring. nih.govresearchgate.net In one study, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and tested for fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). nih.gov Several of these compounds, built upon a substituted thiophene framework, demonstrated excellent efficacy, in some cases surpassing that of commercial fungicides. nih.gov
| Compound | EC₅₀ (mg/L) | Source |
|---|---|---|
| Compound 4a | 4.69 | nih.gov |
| Compound 4f | 1.96 | nih.gov |
| Diflumetorim (Commercial Fungicide) | 21.44 | nih.gov |
| Flumorph (Commercial Fungicide) | 7.55 | nih.gov |
Beyond herbicides and fungicides, the thiophene scaffold is used in a broader range of agricultural products. The parent compound, 3-methylthiophene, is a known precursor in the synthesis of the pesticide Morantel, which is an anthelmintic used in veterinary medicine to treat parasitic worm infections. wikipedia.org The versatility of the substituted thiophene ring allows chemists to design a wide array of molecules for crop protection and animal health. rsc.orgnih.gov
Computational Chemistry and Spectroscopic Characterization Beyond Basic Identification of 2,5 Dichloro 3 Methylthiophene and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of substituted thiophenes. These computational methods allow for the prediction of electronic structure, reactivity, and molecular geometry from first principles.
Density Functional Theory (DFT) Studies on HOMO-LUMO Gaps
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
DFT calculations are widely used to determine the energies of these orbitals. growingscience.com For thiophene-based systems, functionals such as B3LYP are commonly employed with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to provide reliable predictions of the HOMO-LUMO gap. mdpi.comnih.govnih.gov Studies on various substituted chloro-thiophenes demonstrate that the distribution and energy of these orbitals are significantly influenced by the nature and position of substituents on the thiophene (B33073) ring. mdpi.com For instance, in a series of related substituted thiophenes, the HOMO-LUMO energy gaps were calculated to be in the range of 3.96 to 4.59 eV, indicating varying levels of chemical reactivity. mdpi.com
Table 1: Representative DFT-Calculated HOMO-LUMO Energies for Substituted Dichlorinated Thiophene Derivatives (Note: Data is for representative related compounds as specific data for 2,5-Dichloro-3-methylthiophene was not available in the searched literature.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Chloro-5-(3-chloro-4-fluorophenyl)thiophene | -6.12 | -1.78 | 4.34 |
| 2-Chloro-5-(3,4-dichlorophenyl)thiophene | -6.21 | -1.98 | 4.23 |
| 2,5-Bis(3-chloro-4-fluorophenyl)thiophene | -6.08 | -1.89 | 4.19 |
This table is generated based on data from related compounds discussed in the literature. mdpi.com
Molecular Conformation and Energetics
DFT calculations are also instrumental in determining the most energetically favorable three-dimensional structure of a molecule. researchgate.net By performing geometry optimization, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, these calculations would confirm the planarity of the thiophene ring, a characteristic feature that influences the electronic properties of polythiophenes. scispace.com
Advanced Spectroscopic Analysis of this compound and its Derivatives
Spectroscopic techniques are essential for the experimental verification of molecular structures predicted by computational methods. High-resolution NMR, FTIR, and mass spectrometry provide complementary information for the unambiguous characterization of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework. researchgate.net
For this compound, the ¹H NMR spectrum is expected to show a singlet for the single proton on the thiophene ring (at C4) and a singlet for the methyl group protons. The chemical shifts of these signals are indicative of their electronic environment, which is influenced by the adjacent chlorine atoms.
The ¹³C NMR spectrum would display distinct signals for each of the five carbon atoms in the molecule, with the chemical shifts confirming the positions of the methyl group and the two chlorine substituents. mdpi.com To resolve any ambiguities in signal assignment, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. researchgate.net These methods reveal correlations between protons and carbons, allowing for definitive structural elucidation.
Table 2: Representative ¹H and ¹³C NMR Data for Related Dichlorophenyl-Substituted Thiophenes (Note: Illustrative data from closely related structures.)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Chloro-5-(3,4-dichlorophenyl)thiophene | 7.47–7.30 (m, 3H, aryl), 7.20 (d, 1H, Thiophene), 7.01 (d, 1H, Thiophene) | 126.2, 127.2, 127.7, 128.4, 130.3, 132.4, 133.6, 133.9, 139.1 |
| 2,5-Bis(3-chloro-4-fluorophenyl)thiophene | 7.20 (s, 2H, Thiophene), 7.69–7.58 (m, 6H, Ar) | 117.6, 121.0, 124.8, 126.9, 128.8, 129.2, 130.4, 131.3, 133.8, 137.6, 159.1, 163.4 |
This table is generated based on data from related compounds discussed in the literature. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scispace.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.
Key expected vibrational frequencies include:
C-H stretching: From the methyl group and the aromatic ring proton.
C-Cl stretching: Typically found in the fingerprint region (below 800 cm⁻¹).
C-S stretching: Associated with the thiophene ring.
C=C stretching: From the thiophene ring.
C-H bending: From the methyl group.
These vibrational assignments are often supported by theoretical calculations using DFT, which can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the complete interpretation of the experimental spectrum. researchgate.net
Table 3: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (methyl) | Stretching | 3000 - 2850 |
| Thiophene Ring C=C | Stretching | 1600 - 1400 |
| Methyl C-H | Bending | 1470 - 1370 |
| Thiophene Ring C-S | Stretching | ~700 |
| C-Cl | Stretching | 800 - 600 |
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₅H₄Cl₂S, with a monoisotopic mass of approximately 165.94 Da. uni.lu
A key feature in the mass spectrum of a dichlorinated compound is the isotopic cluster for the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks with a characteristic intensity ratio. For a molecule with two chlorine atoms, this will result in three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. researchgate.net
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. researchgate.net This precision allows for the unambiguous confirmation of the molecular formula by distinguishing it from other potential formulas with the same nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. mdpi.com
UV-Visible and Photoluminescence Spectroscopy for Optical Properties
The optical properties of this compound and its derivatives are of significant interest for their potential applications in optoelectronic materials. These properties are primarily investigated using UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy. While specific experimental data for this compound is not extensively available in the public domain, the effects of its structural motifs on the optical properties of larger conjugated systems have been studied.
In derivatives where the 2,5-dichlorothiophene (B70043) unit is incorporated into a larger chromophore, its electron-withdrawing nature influences the intramolecular charge transfer (ICT) characteristics of the molecule. For instance, in donor-π-acceptor (D-π-A) systems, the presence of halogenated thiophene moieties can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths.
Computational studies on related thiophene derivatives, such as ethyl-2-amino-4-methylthiophene-3-carboxylate, have been employed to predict their UV-Vis spectra. tandfonline.com These theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can provide insights into the electronic transitions and maximum absorption wavelengths (λmax). For example, the calculated UV-Vis spectrum for ethyl-2-amino-4-methylthiophene-3-carboxylate in various solvents shows absorption maxima in the UV region, which are generally in good agreement with experimental data. tandfonline.com This approach could be similarly applied to predict the optical properties of this compound.
The photoluminescence of thiophene derivatives is also a key area of investigation. The emission properties, including the quantum yield and emission wavelength, are highly dependent on the molecular structure and the presence of substituent groups. For example, the introduction of different functional groups to a thiophene core can tune the emission color from blue to red. In the context of this compound, its incorporation into polymeric or oligomeric structures would likely influence the solid-state packing and intermolecular interactions, which in turn affect the photoluminescent properties. The presence of heavy halogen atoms like chlorine can also influence the photophysical pathways, potentially promoting intersystem crossing and affecting the fluorescence efficiency.
Cyclic Voltammetry for Electrochemical Properties
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of chemical compounds, providing information on their oxidation and reduction potentials. This data is crucial for understanding the electronic structure, particularly the HOMO and LUMO energy levels, of molecules like this compound and its derivatives, which is vital for their application in electronic devices.
Studies on the electrochemical reduction of dihalothiophenes have shown that the process is dependent on the nature and position of the halogen atoms. bohrium.com Generally, the reduction of a carbon-halogen bond occurs, leading to the formation of a radical anion intermediate. For dihalogenated thiophenes, two distinct reduction waves are often observed in their cyclic voltammograms, corresponding to the sequential removal of the halogen atoms. The potential at which these reductions occur provides insight into the relative stability of the carbon-halogen bonds.
The electrochemical behavior of substituted thiophenes can be significantly influenced by the electronic nature of the substituents. For instance, the oxidation potential of thiophene is higher than that of 3-methylthiophene (B123197) due to the electron-donating nature of the methyl group. dtic.mil Conversely, the presence of electron-withdrawing chlorine atoms in this compound is expected to increase its oxidation potential compared to 3-methylthiophene, making it more difficult to oxidize.
The HOMO and LUMO energy levels of thiophene-based compounds can be estimated from their oxidation and reduction onset potentials obtained from CV measurements. These values are critical for designing materials with appropriate energy levels for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
Table 1: Electrochemical Data for Selected Thiophene Derivatives
| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 2-Vinylthiophene | 1.15 | - | - | - | - |
| Bithienyl-triazole | 1.23 | - | - | - | - |
Data sourced from studies on thiophene-based co-oligomers. beilstein-journals.org Note: The table presents data for related compounds to illustrate the typical range of electrochemical values for thiophene derivatives.
X-ray Crystallography for Solid-State Structures
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information, including bond lengths, bond angles, and intermolecular interactions, is fundamental to understanding the structure-property relationships of materials. For this compound and its derivatives, X-ray crystallography provides critical insights into their solid-state packing, which influences their physical and electronic properties.
While a crystal structure for this compound itself is not prominently reported, the crystal structure of a derivative, (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one, has been determined. In this structure, the 2,5-dichlorothiophene ring is linked to a tolyl group through a propenone spacer. The analysis reveals weak intermolecular C—H···O and Cl···π interactions, as well as π–π stacking, which link the molecules into a three-dimensional network. ossila.com
In a broader context, X-ray diffraction studies of various halogenated thiophene derivatives have elucidated the role of halogen bonding in their solid-state assemblies. For example, in 2,5-dihalo-3,4-dinitrothiophenes, halogen-bonding interactions between the halogen atoms and the nitro groups play a significant role in the crystal packing. researchgate.net
The crystal structures of pyrimidine (B1678525) derivatives containing a 2,4-dichloro-5-chloroethylpyrimidine moiety also highlight the importance of intermolecular interactions, including hydrogen bonds and π-π stacking, in forming their supramolecular architectures. researchgate.net These types of interactions are also expected to be present in the crystal lattice of this compound and its derivatives, influencing properties such as melting point and solubility.
Table 2: Crystallographic Data for (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one
| Parameter | Value |
| Empirical Formula | C₁₄H₁₀Cl₂OS |
| Formula Weight | 313.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.983(2) |
| b (Å) | 13.847(3) |
| c (Å) | 9.208(2) |
| β (°) | 108.57(3) |
| Volume (ų) | 1326.3(5) |
| Z | 4 |
Data sourced from the crystallographic study of (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one. ossila.com
Environmental and Toxicological Considerations in Research of 2,5 Dichloro 3 Methylthiophene
Environmental Fate and Degradation Pathways
Detailed environmental fate data for 2,5-Dichloro-3-methylthiophene is limited; however, the behavior of structurally similar compounds, such as chlorinated and substituted thiophenes, provides significant insight into its likely environmental impact.
Thiophene (B33073) and its derivatives are known for their persistence in the environment. Thiophene itself is generally resistant to biodegradation when it is the sole source of carbon. researchgate.netdtu.dk However, its degradation can occur through cometabolism, where microbes utilize other primary substrates, like benzene (B151609), for growth and incidentally break down the thiophene molecule. researchgate.netdtu.dk The degradation rates of chlorinated aliphatic compounds have been observed to be inversely related to their chlorine-to-carbon ratio, suggesting that highly chlorinated thiophenes like this compound may exhibit increased persistence. researchgate.net
The primary degradation pathways for thiophenes in the environment are oxidative. femaflavor.org These processes can be biotic, mediated by microbial enzymes, or abiotic, such as photocatalytic degradation. femaflavor.orgresearchgate.net Studies on other thiophenes show that degradation often involves the formation of intermediates that may themselves be of environmental concern. researchgate.net
Key Degradation Pathways for Thiophene Structures:
S-Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide, a reactive intermediate. femaflavor.org
Ring Epoxidation/Hydroxylation: Oxidation can also occur on the carbon ring, leading to the formation of epoxides which are subsequently hydrolyzed to dihydroxy-dihydrothiophene intermediates or hydroxylated thiophenes. dtu.dkfemaflavor.orgresearchgate.net
Dimerization: In photocatalytic degradation studies of methylthiophene, various dimeric and trimeric structures have been identified as intermediates. researchgate.net
Discharge of the compound into waterways or sewer systems should be avoided to prevent environmental contamination. fluorochem.co.uk While specific data is scarce, its low water solubility suggests it is not likely to be mobile in soil. thermofisher.com
Toxicological Profiles of Derivatives in Research Contexts
The toxicological properties of this compound and its derivatives are a subject of ongoing research, particularly concerning their potential biological activities. The metabolic transformation of thiophenes is a key factor in their potential toxicity, often through the formation of reactive intermediates. femaflavor.org
A study on the genotoxicity of 140 thiophene derivatives classified 2,5-Dichlorothiophene (B70043) as genotoxic. researchgate.net This suggests that the dichlorinated thiophene core, also present in this compound, may have inherent toxicological properties.
Research into novel compounds derived from this scaffold has revealed significant biological effects. For instance, a series of spirooxindole derivatives synthesized from a 2,5-dichlorothiophene-3-carbonyl precursor were evaluated for their cytotoxic activity against several human cancer cell lines. researchgate.net
| Compound | A549 (Lung) | HCT116 (Colon) | MCF7 (Breast) | DU145 (Prostate) | K562 (Leukemia) | Normal Fibroblast | Reference |
|---|---|---|---|---|---|---|---|
| Compound 4b | Moderate | - | Moderate | - | - | Non-toxic | researchgate.net |
| Compound 4c | Moderate | - | Moderate | High | High | Non-toxic | researchgate.net |
| Note: This table summarizes qualitative findings from the study. "High" and "Moderate" cytotoxicity indicates significant antiproliferative effects, while "-" indicates data not highlighted as significant in the abstract. The study identified compounds 4b and 4c as potential drug candidates due to their cytotoxicity against cancer cells and non-toxicity toward normal cells. researchgate.net |
The results indicated that while many of the synthesized compounds showed high cytotoxicity, some were also toxic to normal skin fibroblast cell lines. researchgate.net However, two compounds (referred to as 4b and 4c in the study) displayed moderate to high cytotoxicity against specific cancer cell lines while being non-toxic to normal fibroblasts, identifying them as potential candidates for further drug development. researchgate.net
In another line of research, newly synthesized aminophosphonates derived from thiophene were evaluated for their phytotoxicity and ecotoxicity. mdpi.com These studies found that the toxicity of the derivatives depended on the nature and position of substituents on the molecule. While none showed significant potential as herbicides, they were found to be slightly harmful to the bacteria Aliivibrio fischeri and significantly harmful to the crustacean Heterocypris incongruens, highlighting the potential ecotoxicological impact of thiophene derivatives. mdpi.com
Future Directions and Emerging Research Avenues for 2,5 Dichloro 3 Methylthiophene
Novel Synthetic Methodologies for Enhanced Sustainability
The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For 2,5-dichloro-3-methylthiophene and its derivatives, future research is expected to focus on methodologies that improve upon traditional, often harsh, chlorination processes.
Key areas for advancement include:
Catalytic Chlorination: Moving away from stoichiometric chlorinating agents like elemental chlorine or sulfuryl chloride google.com towards catalytic systems. This could involve transition-metal catalysis or organocatalysis to achieve higher selectivity and reduce waste.
Flow Chemistry: Implementing continuous flow reactors for chlorination and subsequent derivatization reactions. Flow chemistry offers superior control over reaction parameters (temperature, pressure, and reaction time), which can lead to higher yields, improved safety, and easier scalability.
Greener Solvents and Reagents: Exploring the use of less hazardous solvents and alternative chlorinating agents, such as N-chlorosuccinimide (NCS), which has been used for related dichlorinated thiophene (B33073) carboxylic acids in milder conditions. google.com
Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches
| Feature | Traditional Methods | Novel Sustainable Methodologies |
| Chlorinating Agent | Elemental Chlorine, Sulfuryl Chloride google.com | Catalytic systems, N-Chlorosuccinimide (NCS) google.com |
| Process Type | Batch processing | Continuous flow chemistry |
| Efficiency | Often requires multiple steps and purifications | One-pot procedures, reduced workup beilstein-journals.orgbeilstein-journals.org |
| Environmental Impact | Higher waste generation, use of hazardous reagents | Lower waste, use of greener solvents and catalysts |
Exploration of Undiscovered Reactivity Patterns
While this compound is utilized as a building block, a comprehensive understanding of its reactivity is still evolving. chemimpex.com The electronic interplay between the electron-donating methyl group and the electron-withdrawing chlorine atoms presents opportunities for discovering new chemical transformations.
Future research will likely investigate:
Selective C-H Functionalization: Developing catalytic methods for the direct functionalization of the C-H bond at the 4-position of the thiophene ring. This would provide a highly atom-economical route to new derivatives, bypassing the need for pre-functionalized starting materials.
Regioselective Cross-Coupling: While the chlorine atoms are known sites for cross-coupling, future work could explore achieving high regioselectivity in reactions like Suzuki, Stille, or Buchwald-Hartwig amination. Nickel-catalyzed couplings, which have been effective for similar dichlorinated thiophenes, are a promising avenue. acs.org The distinct electronic environments of the C2 and C5 positions could be exploited to replace one chlorine atom selectively over the other.
Reactions of Thiophenium Ions: Investigating the formation and subsequent reactions of thiophenium ions generated under strongly acidic conditions. The protonation of the thiophene ring can lead to novel rearrangements or substitution patterns, opening up new synthetic pathways. oup.com
Derivatization of the Methyl Group: Exploring the functionalization of the 3-methyl group via radical or oxidative pathways to introduce new functional groups and further expand the molecular diversity of its derivatives.
Table 2: Potential Reactivity Patterns for Future Study
| Reaction Type | Target Site | Potential Outcome | Relevant Precedent/Concept |
| C-H Activation | C4-H bond | Direct introduction of aryl, alkyl, or other functional groups | Iron-catalyzed arylation of heterocycles nih.gov |
| Selective Cross-Coupling | C2-Cl or C5-Cl | Stepwise introduction of different substituents | Regioselective Suzuki coupling on dibromothiophenes nih.gov |
| Acid-Catalyzed Reactions | Thiophene Ring | Formation of novel isomers or substituted products | Protonation of chlorothiophenes to form reactive cations oup.com |
| Radical Functionalization | C3-Methyl Group | Introduction of halogens, oxygen, or nitrogen functionalities | Free-radical bromination of alkyl side chains |
Advanced Applications in Emerging Technologies
The inherent electronic properties of the thiophene ring make this compound a valuable precursor for materials science and medicinal chemistry. chemimpex.com Future research is poised to integrate this compound into next-generation technologies.
Emerging applications include:
Organic Electronics: Synthesizing novel polythiophenes and oligothiophenes for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). cmu.edu The substitution pattern of this compound can be used to fine-tune the polymer's band gap, solubility, and charge transport properties.
Advanced Polymers: Creating specialty polymers with enhanced thermal stability and chemical resistance for demanding applications. chemimpex.com
Sensors: Developing chemosensors where the thiophene moiety acts as a fluorescent or colorimetric signaling unit for the detection of specific analytes like metal ions or biomolecules. researchgate.net
Pharmaceuticals and Agrochemicals: Using the compound as a key intermediate to build complex molecules for drug discovery and the development of more effective and targeted fungicides and herbicides. chemimpex.combeilstein-journals.org Its derivatives have been investigated for a range of biological activities. researchgate.net
Table 3: Emerging Technological Fields for this compound Derivatives
| Technology Field | Specific Application | Role of this compound |
| Organic Electronics | Organic Solar Cells, LEDs, Transistors cmu.edu | Building block for conjugated polymers with tailored electronic properties. chemimpex.com |
| Material Science | High-Performance Polymers, Dyes chemimpex.com | Precursor to materials with enhanced thermal and chemical stability. |
| Medical Diagnostics | Chemical and Biological Sensors researchgate.net | Core structure for fluorescent probes and sensing materials. |
| Agrochemicals | Novel Fungicides and Herbicides chemimpex.combeilstein-journals.org | Scaffold for creating new generations of crop protection agents. |
| Medicinal Chemistry | Drug Discovery researchgate.net | Intermediate for the synthesis of biologically active compounds. |
Synergistic Research with Other Disciplines
The full potential of this compound will be unlocked through collaborations that span traditional scientific boundaries. Interdisciplinary research is crucial for translating its fundamental chemical properties into practical innovations.
Future synergistic efforts will likely involve:
Computational Chemistry and Materials Science: Using Density Functional Theory (DFT) and other computational methods to predict the electronic, optical, and physical properties of new polymers and small molecules derived from this compound before their synthesis. bohrium.com This synergy accelerates the design and discovery of materials for electronic devices.
Chemistry and Biology/Pharmacology: Combining synthetic chemistry with high-throughput biological screening and in silico docking studies to design and identify novel derivatives with potent antimicrobial, antifungal, or other therapeutic activities. researchgate.netbohrium.com
Chemistry and Agricultural Science: Collaborating with plant scientists and entomologists to develop next-generation pesticides that are not only effective but also have favorable environmental profiles. beilstein-journals.org
Chemistry and Environmental Science: Exploring the potential of thiophene-based materials for environmental remediation, such as the capture of heavy metals, inspired by related compounds used for mercury adsorption. smolecule.com
Table 4: Interdisciplinary Research Opportunities
| Collaborating Disciplines | Research Goal | Example Activity |
| Chemistry & Physics/Engineering | Develop next-generation organic electronics. | Fabricating and testing OFETs from newly synthesized polythiophenes. cmu.edu |
| Chemistry & Biology/Medicine | Discover new therapeutic agents. | In silico screening of virtual libraries of derivatives against disease targets. bohrium.com |
| Chemistry & Agricultural Science | Create improved crop protection agents. | Evaluating the fungicidal efficacy of novel thiophene compounds on plant pathogens. beilstein-journals.org |
| Chemistry & Environmental Science | Design materials for environmental remediation. | Investigating the binding affinity of functionalized thiophene polymers for pollutants. smolecule.com |
Q & A
Q. What are the established synthetic routes for 2,5-Dichloro-3-methylthiophene, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Synthetic Routes : Direct chlorination of 3-methylthiophene using sulfuryl chloride (SO₂Cl₂) or electrophilic substitution with chlorine gas in the presence of Lewis acids (e.g., AlCl₃). Alternative methods include halogen exchange reactions starting from brominated precursors.
- Optimization : Monitor reaction temperature (typically 0–25°C) to avoid over-chlorination. Use anhydrous solvents like tetrahydrofuran (THF) or dichloromethane to minimize side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield .
- Yield Enhancement : Employ inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Analytical techniques like GC-MS can track reaction progress .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns. Compare retention times with certified reference standards (purity ≥95%–98% as per suppliers) .
- Structural Confirmation :
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, though limited by compound crystallinity .
Q. What safety protocols are recommended for handling this compound given its chlorinated and thiophene moieties?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods, gloves, and eye protection. Chlorinated thiophenes may release toxic HCl fumes upon decomposition; neutralize with aqueous NaHCO₃ .
- Waste Disposal : Follow local regulations for halogenated waste (e.g., incineration with scrubbers for Cl containment). Avoid aqueous disposal due to environmental persistence .
- Storage : Store in amber glass under inert gas at 2–8°C to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across different studies?
Methodological Answer:
- Systematic Review : Conduct a literature search using databases (PubMed, SciFinder) with keywords: "this compound" + "melting point" + "synthesis." Screen abstracts for methodological consistency (e.g., purity, measurement techniques) .
- Experimental Replication : Reproduce synthesis under controlled conditions (e.g., ≥98% purity from PI Chemicals ). Use differential scanning calorimetry (DSC) for precise melting point determination.
- Statistical Analysis : Apply ANOVA to compare data from ≥3 independent studies to identify outliers or systematic errors .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic applications?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (EAS) reactivity. Analyze Fukui indices to predict regioselectivity for further functionalization .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in THF vs. DMF) to optimize catalytic conditions.
- Solid-State Analysis : Hirshfeld surface analysis (CrystalExplorer) to study intermolecular interactions influencing crystal packing and stability .
Q. How does the electronic structure of this compound influence its utility in conductive polymers or photovoltaic materials?
Methodological Answer:
- Bandgap Tuning : Chlorine substituents increase electron-withdrawing effects, lowering the HOMO-LUMO gap. UV-Vis spectroscopy (λₐᵦₛ ~280–320 nm) and cyclic voltammetry (E₁/₂ vs. Ag/Ag⁺) quantify redox activity .
- Polymer Design : Incorporate into polythiophene backbones via Suzuki-Miyaura coupling. Use AFM/conductivity measurements to assess charge transport efficiency.
- Photovoltaic Testing : Fabricate bulk heterojunction solar cells (e.g., with PCBM) and measure power conversion efficiency (PCE) under AM1.5G illumination .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
